

Unveiling the Chemical Landscape of an FL118-Based ADC Linker: A Technical Guide

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Compound of Interest

Compound Name: *FL118-C3-O-C-amide-C-NH2*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the FL118 derivative, "**FL118-C3-O-C-amide-C-NH2**," a molecule of significant interest in the development of next-generation antibody-drug conjugates (ADCs). While direct experimental data for this specific linker is limited in publicly available literature, this guide leverages the extensive research on its parent compound, FL118, a potent anti-cancer agent, to provide a thorough understanding of its core chemical and biological attributes.

Core Chemical Properties of FL118-C3-O-C-amide-C-NH2

"**FL118-C3-O-C-amide-C-NH2**" is a derivative of FL118, a novel camptothecin analog. This specific modification introduces a linker arm with a terminal amine group, designed for conjugation to antibodies. The chemical properties of a deuterated version, **FL118-C3-O-C-amide-C-NH2-d5**, are available and provide insight into the molecule's characteristics.

Table 1: Computed Physicochemical Properties of **FL118-C3-O-C-amide-C-NH2-d5**[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₂₇ H ₂₈ N ₄ O ₈	PubChem
Molecular Weight	541.6 g/mol	PubChem
XLogP3	-0.2	PubChem
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	10	PubChem
Rotatable Bond Count	9	PubChem
Exact Mass	541.22209759 Da	PubChem
Monoisotopic Mass	541.22209759 Da	PubChem
Topological Polar Surface Area	163 Å ²	PubChem
Heavy Atom Count	39	PubChem
Complexity	1090	PubChem

Note: These properties are computationally generated for a deuterated analog and may slightly differ from the non-deuterated compound.

The Parent Compound: FL118 - A Potent Antitumor Agent

FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a structurally distinct analog of camptothecin.[2][3] It has demonstrated superior antitumor activity compared to other camptothecin derivatives like irinotecan and topotecan.[3][4][5] A key feature of FL118 is its ability to overcome drug resistance mechanisms, such as those mediated by the ABCG2 efflux pump.[4][6]

The unique chemical structure of FL118, particularly the "10, 11-methylenedioxy" group, is crucial for its distinct mechanism of action.[3] While it is a poor inhibitor of its traditional target, topoisomerase 1 (Top1), its potent anticancer effects are attributed to its ability to modulate the expression of multiple apoptosis-related proteins.[4]

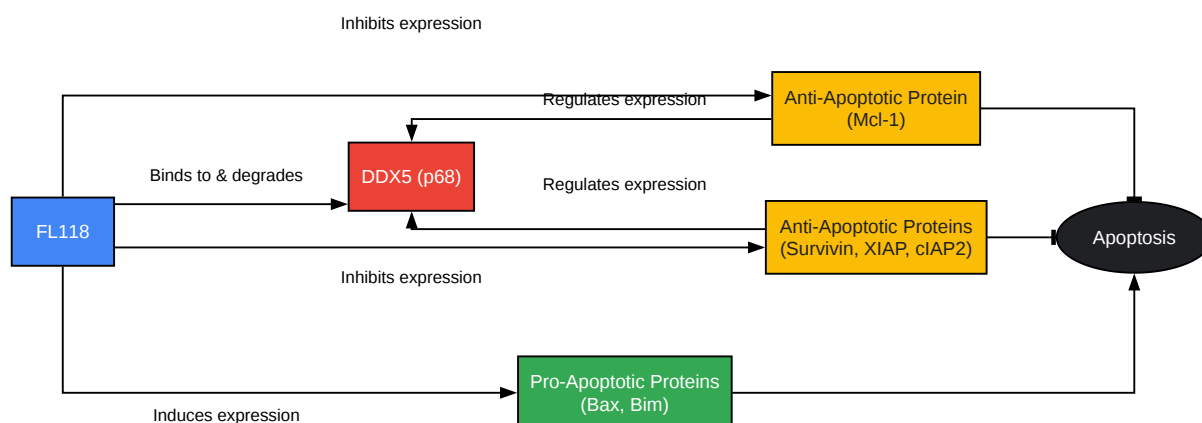
Mechanism of Action and Signaling Pathways of FL118

The primary mechanism of action of FL118 involves the targeted inhibition of several anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. This activity is largely independent of the p53 tumor suppressor status, making it effective against a broad range of cancers.[4][7][8]

Key Molecular Targets of FL118:

- Inhibitor of Apoptosis (IAP) Family: FL118 downregulates the expression of survivin, XIAP, and cIAP2.[4][8][9]
- Bcl-2 Family: It inhibits the anti-apoptotic protein Mcl-1 while inducing the expression of pro-apoptotic proteins such as Bax and Bim.[4]
- DDX5 (p68): FL118 binds to the oncoprotein DDX5, leading to its dephosphorylation and degradation. DDX5 is a key regulator of multiple oncogenic proteins.[2][7]

The multifaceted targeting of these pathways contributes to the potent and broad-spectrum anticancer activity of FL118.



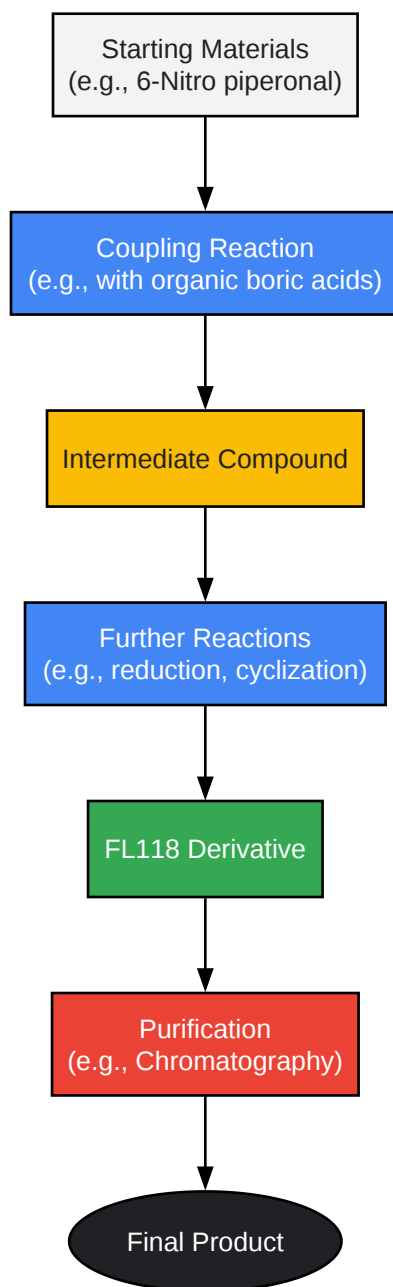
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Caption: FL118 mechanism of action targeting key apoptosis regulatory proteins.

Experimental Protocols: Synthesis of FL118 Derivatives

The synthesis of FL118 derivatives often involves multi-step chemical reactions. While the specific protocol for "**FL118-C3-O-C-amide-C-NH2**" is not detailed in the provided search results, a general workflow for creating substituted FL118 analogs can be outlined. For instance, the synthesis of 7-substituted FL118 analogues has been described.[\[10\]](#)

General Workflow for Synthesis of FL118 Derivatives:



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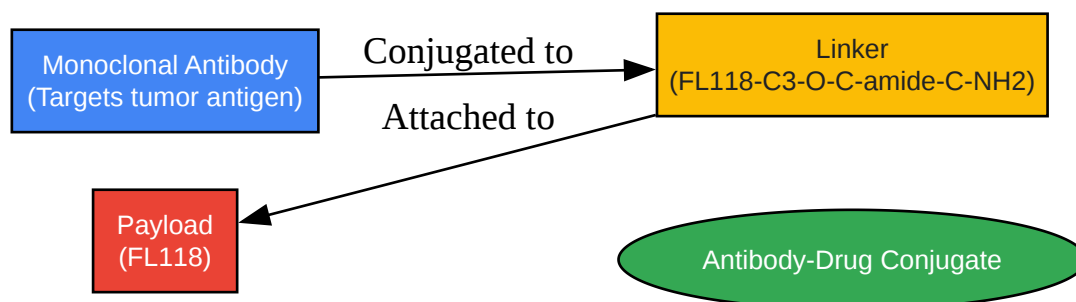
Caption: Generalized workflow for the synthesis of FL118 derivatives.

Application in Antibody-Drug Conjugates (ADCs)

"**FL118-C3-O-C-amide-C-NH₂**" is identified as an ADC linker.^[11] This indicates its role in connecting the potent cytotoxic payload (FL118) to a monoclonal antibody that targets specific antigens on cancer cells. The development of FL118-based ADCs is a promising strategy to

enhance the therapeutic window of this potent anticancer agent by delivering it directly to the tumor site, thereby minimizing systemic toxicity.[12]

The logical relationship for an FL118-based ADC can be visualized as follows:



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Caption: Logical components of an FL118-based antibody-drug conjugate.

Conclusion and Future Directions

"**FL118-C3-O-C-amide-C-NH2**" represents a critical component in the advancement of targeted cancer therapies. By functionalizing the potent anticancer agent FL118 for antibody conjugation, it opens new avenues for developing highly specific and effective ADCs. While this guide provides a foundational understanding based on the well-characterized parent compound, further research is needed to fully elucidate the specific chemical and biological properties of this linker and its resulting ADCs. Future studies should focus on the stability of the linker, the release mechanism of the FL118 payload within the target cell, and the overall efficacy and safety profile of the resulting conjugates in preclinical and clinical settings.

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References

- 1. FL118-C3-O-C-amide-C-NH2-d5 | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PMC [pubmed.ncbi.nlm.nih.gov]
- 5. Scientists Identify Key Structural Qualities that Distinguish Novel Anticancer Agent | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 9. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FL118-C3-O-C-amide-C-NH2 2821769-41-7 | MCE [medchemexpress.cn]
- 12. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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